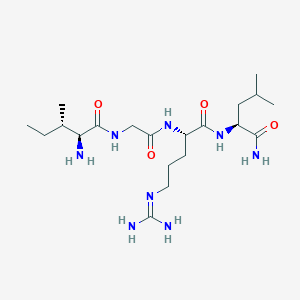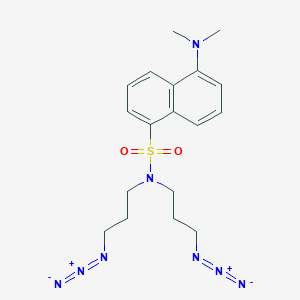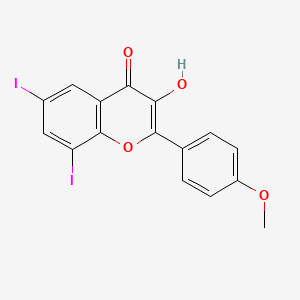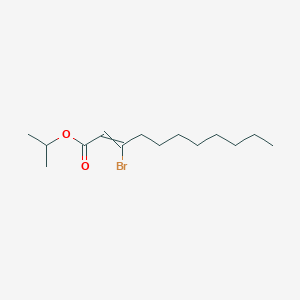
Propan-2-yl 3-bromoundec-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propan-2-yl 3-bromoundec-2-enoate is a chemical compound with the molecular formula C13H23BrO2 It is an ester derived from the reaction between 3-bromoundec-2-enoic acid and isopropanol
Preparation Methods
Synthetic Routes and Reaction Conditions
Propan-2-yl 3-bromoundec-2-enoate can be synthesized through the esterification of 3-bromoundec-2-enoic acid with isopropanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can further improve the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Propan-2-yl 3-bromoundec-2-enoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles, such as hydroxide ions, to form different derivatives.
Reduction Reactions: The compound can be reduced to form the corresponding alcohol.
Oxidation Reactions: The ester group can be oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide or potassium hydroxide, typically under basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Major Products Formed
Substitution Reactions: Formation of hydroxyl derivatives or other substituted products.
Reduction Reactions: Formation of the corresponding alcohol.
Oxidation Reactions: Formation of carboxylic acids or other oxidized derivatives.
Scientific Research Applications
Propan-2-yl 3-bromoundec-2-enoate has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound can be used in the development of pharmaceuticals, particularly those requiring ester functionalities.
Industrial Chemistry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of propan-2-yl 3-bromoundec-2-enoate involves its reactivity as an ester and a brominated compound. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, while the bromine atom can participate in substitution reactions. These reactions are facilitated by the presence of suitable catalysts and reaction conditions.
Comparison with Similar Compounds
Similar Compounds
Propan-2-yl 3-chloroundec-2-enoate: Similar structure but with a chlorine atom instead of bromine.
Propan-2-yl 3-iodoundec-2-enoate: Similar structure but with an iodine atom instead of bromine.
Propan-2-yl undec-2-enoate: Similar structure but without the halogen atom.
Uniqueness
Propan-2-yl 3-bromoundec-2-enoate is unique due to the presence of the bromine atom, which imparts specific reactivity and properties to the compound. The bromine atom can participate in various substitution reactions, making the compound versatile for different synthetic applications.
Properties
CAS No. |
832734-28-8 |
|---|---|
Molecular Formula |
C14H25BrO2 |
Molecular Weight |
305.25 g/mol |
IUPAC Name |
propan-2-yl 3-bromoundec-2-enoate |
InChI |
InChI=1S/C14H25BrO2/c1-4-5-6-7-8-9-10-13(15)11-14(16)17-12(2)3/h11-12H,4-10H2,1-3H3 |
InChI Key |
SIGXRNGLWAYPLW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(=CC(=O)OC(C)C)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[2-Amino-4-(fluoromethyl)phenyl]sulfanyl}-N,N-dimethylbenzamide](/img/structure/B14201383.png)

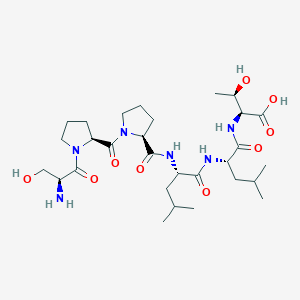


![Methanone, (5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)(3-methoxyphenyl)-](/img/structure/B14201427.png)
![(2R)-2-(4-Fluorophenyl)-4-[(1S)-1-phenylethyl]morpholine](/img/structure/B14201435.png)
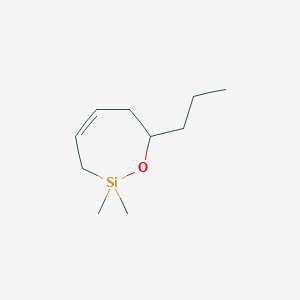
![N-[(2S)-1,3-Dihydroxypentadecan-2-yl]-3-methylbutanamide](/img/structure/B14201449.png)
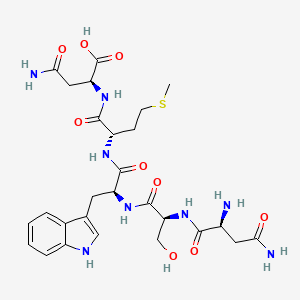
![Trimethyl[3-(9-methyl-9H-fluoren-9-YL)propyl]silane](/img/structure/B14201464.png)
